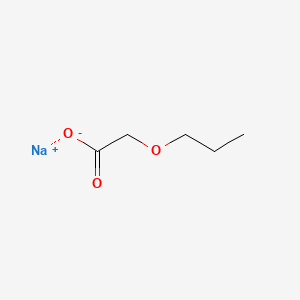

Sodium propoxyacetate

Description

Sodium propoxyacetate (C₅H₉O₃Na) is a sodium salt of propoxyacetic acid, characterized by a propoxy (–OCH₂CH₂CH₃) group attached to the acetate backbone. Its reactivity and solubility are influenced by the propoxy group, which may enhance lipophilicity compared to simpler sodium carboxylates .

Properties

CAS No. |

86018-60-2 |

|---|---|

Molecular Formula |

C5H9NaO3 |

Molecular Weight |

140.11 g/mol |

IUPAC Name |

sodium;2-propoxyacetate |

InChI |

InChI=1S/C5H10O3.Na/c1-2-3-8-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |

InChI Key |

ZHZHUAIPSNUUGI-UHFFFAOYSA-M |

Canonical SMILES |

CCCOCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium propoxyacetate can be synthesized through the neutralization of propoxyacetic acid with sodium hydroxide. The reaction typically involves dissolving propoxyacetic acid in water and then adding a stoichiometric amount of sodium hydroxide to the solution. The mixture is then stirred and heated to ensure complete reaction, resulting in the formation of this compound and water.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium propoxyacetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form propoxyacetic acid and sodium hydroxide.

Esterification: It can react with alcohols to form esters and sodium salts.

Neutralization: It can neutralize acids to form the corresponding salts and water.

Common Reagents and Conditions

Hydrolysis: Water and heat.

Esterification: Alcohols and acid catalysts.

Neutralization: Acids such as hydrochloric acid or sulfuric acid.

Major Products Formed

Hydrolysis: Propoxyacetic acid and sodium hydroxide.

Esterification: Esters of propoxyacetic acid and sodium salts.

Neutralization: Corresponding sodium salts and water.

Scientific Research Applications

Sodium propoxyacetate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.

Biology: It is used in biochemical assays and as a stabilizing agent for certain biological samples.

Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of sodium propoxyacetate involves its ability to act as a buffering agent, maintaining the pH of solutions. It can also participate in various chemical reactions due to its reactive carboxylate group. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

The following analysis compares sodium propoxyacetate with structurally or functionally related sodium carboxylates, focusing on molecular properties, applications, and safety profiles.

Structural and Functional Group Comparisons

| Compound | Molecular Formula | Key Substituents | Functional Features |

|---|---|---|---|

| This compound | C₅H₉O₃Na | Propoxy (–OCH₂CH₂CH₃) | Enhanced lipophilicity, ester-like reactivity |

| Sodium chloroacetate | C₂H₃ClO₂•Na | Chloro (–Cl) | Electrophilic reactivity, higher toxicity |

| Sodium acetate trihydrate | C₂H₃O₂Na•3H₂O | None (simple acetate) | High solubility, buffering agent |

| Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate | C₁₀H₉O₇Na | Galloyloxy (–O–C₆H₂(OH)₃CO) | Antioxidant potential, pharmaceutical applications |

Key Observations :

- Unlike sodium chloroacetate, which carries a reactive chloro group (hazardous upon ingestion or contact ), this compound’s propoxy substituent likely reduces acute toxicity but may introduce metabolic stability challenges.

- The galloyloxy group in sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate confers antioxidant properties, a feature absent in this compound .

Regulatory Status :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.